![molecular formula C19H21N3OS B2795028 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole CAS No. 256475-43-1](/img/structure/B2795028.png)
2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole
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Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole are not available, there are general methods for synthesizing piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves aza-Michael addition between diamine and an in situ generated sulfonium salt .Scientific Research Applications
Antimicrobial and Antibacterial Activities
Synthesis and Antimicrobial Activity : Compounds derived from benzothiazole, such as those involving piperazine linkages, have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the preparation of amide derivatives using acid chlorides and piperazine, which exhibited variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, another research synthesized pyridine derivatives with substituted benzothiazolylaminosulfonyl and evaluated their considerable antibacterial activity (Patel & Agravat, 2009).
Antibacterial Drug Design : A novel series of piperazine-based benzothiazolyl-4-thiazolidinones showed highly potent antibacterial effects against various strains, outperforming control drugs in terms of potency (Patel & Park, 2014).
Cardiotropic Activity
- Synthesis and Cardiotropic Activity : Research into 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has identified compounds with significant antiarrhythmic activity, showcasing the potential for cardiotropic applications (Mokrov et al., 2019).
Biological Screening
- In vitro Biological Investigations : Synthesized compounds, including N-phenyl- and N-benzothiazolyl-substituted piperazine derivatives, have shown moderate to good efficacy against various microorganisms, suggesting their potential for further biological applications (Chhatriwala, Patel, Patel, & Kumari, 2014).
Synthesis and Evaluation
- Synthetic Approaches and Evaluation : Studies have also focused on the synthetic pathways to achieve these compounds and assess their biological activities. For example, fluoro substituted sulphonamide benzothiazole compounds were synthesized and screened for antimicrobial activity, highlighting the diverse synthetic strategies and applications of these compounds (Jagtap et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
It is known that alpha1-adrenergic receptors, the primary targets of the compound, play a role in various physiological processes, including the regulation of blood pressure and the contraction of smooth muscles .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds .
Result of Action
It is known that the compound’s interaction with alpha1-adrenergic receptors can lead to changes in the receptor’s activity, which can have various downstream effects .
properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-23-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19-20-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGQGGIFCUOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole |
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